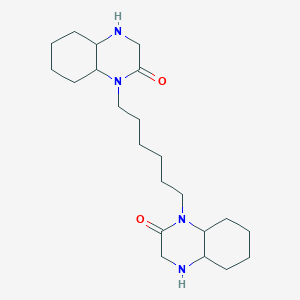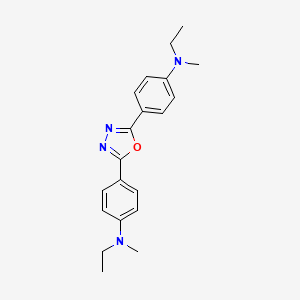![molecular formula C27H26ClFO4 B14353788 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate CAS No. 91041-57-5](/img/structure/B14353788.png)
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate is an organic compound with a complex structure that includes fluorine, chlorine, and heptylbenzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate typically involves multiple steps, including the preparation of intermediate compounds. One common approach is to start with 4-fluorophenyl and 2-chlorobenzoic acid derivatives, followed by esterification and subsequent reactions to introduce the heptylbenzoyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing, with the compound being investigated for its pharmacological properties.
Industry: It is used in the development of new materials, coatings, and other industrial applications where its chemical properties are advantageous.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluorophenol: A simpler compound with similar functional groups but lacking the heptylbenzoyl moiety.
2-Chloro-4-fluoroacetophenone: Another related compound with a different substitution pattern and functional groups.
Uniqueness
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it particularly valuable in research and industrial applications where specific chemical properties are required.
Propiedades
Número CAS |
91041-57-5 |
|---|---|
Fórmula molecular |
C27H26ClFO4 |
Peso molecular |
468.9 g/mol |
Nombre IUPAC |
(4-fluorophenyl) 2-chloro-4-(4-heptylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C27H26ClFO4/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)26(30)33-23-16-17-24(25(28)18-23)27(31)32-22-14-12-21(29)13-15-22/h8-18H,2-7H2,1H3 |
Clave InChI |
HEMVFNUTOREMRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)









